

Angiolam A: A Comprehensive Technical Guide on Physicochemical Properties and Stability

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Compound of Interest

Compound Name: Angiolam A

Cat. No.: B15562270

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Introduction

Angiolam A is a macrolide antibiotic with a lactone-lactam structure, first isolated from the myxobacterium *Angiococcus disciformis*.^[1] As a member of the macrolide class, it inhibits bacterial protein synthesis.^{[1][2]} This document provides a detailed overview of the known physicochemical properties of **Angiolam A** and outlines standard methodologies for its comprehensive characterization and stability assessment, crucial for its development as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate like **Angiolam A** is fundamental for formulation development, pharmacokinetic profiling, and ensuring consistent biological activity.

Chemical Structure and Identity

Angiolam A is characterized by a complex macrocyclic structure.

Property	Value	Source
Molecular Formula	C ₃₄ H ₅₃ NO ₇	[3]
Molecular Weight	587.8 g/mol	PubChem
Class	Macrolide, Lactone-Lactam Antibiotic	[1]
High-Resolution Mass Spectrometry	[M-H ₂ O+H] ⁺ at m/z 570.3785	

Quantitative Physicochemical Data

Precise quantitative data for several key physicochemical parameters of **Angiolam A** are not readily available in the public domain. The following table summarizes the known information and indicates where further experimental determination is required. Macrolides, as a class, are known to be high molecular weight, stereospecific macrolactones.

Parameter	Value	Experimental Protocol
Melting Point	Not reported	Section 3.1
Solubility	Not reported	Section 3.2
pKa	Not reported	Section 3.3
LogP	Not reported	Section 3.4

Recommended Experimental Protocols

To address the gaps in the physicochemical profile of **Angiolam A**, the following standard experimental protocols are recommended.

Determination of Melting Point

The melting point provides a measure of purity and is a critical parameter for solid dosage form development.

Methodology: Capillary Melting Point Method

- A small, finely powdered sample of **Angiolam A** is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised at a controlled rate.
- The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting range.

Solubility Determination

Solubility in various solvents is crucial for developing appropriate formulations and for understanding in vivo dissolution.

Methodology: Shake-Flask Method

- An excess amount of **Angiolam A** is added to a known volume of the test solvent (e.g., water, methanol, ethanol, DMSO) in a sealed flask.
- The flasks are agitated at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-48 hours).
- The suspension is filtered to remove undissolved solid.
- The concentration of **Angiolam A** in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of the molecule at different physiological pH values, which influences its absorption, distribution, and excretion.

Methodology: Potentiometric Titration

- A known concentration of **Angiolam A** is dissolved in a suitable solvent (e.g., a co-solvent mixture if aqueous solubility is low).

- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve as the pH at which the molecule is half-ionized.

LogP Determination

The partition coefficient (LogP) between octanol and water is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

- A solution of **Angiolam A** is prepared in one of the two immiscible phases (n-octanol or water).
- Equal volumes of n-octanol and water are added to a flask containing the **Angiolam A** solution.
- The mixture is shaken until equilibrium is reached.
- The two phases are separated, and the concentration of **Angiolam A** in each phase is determined using a validated analytical method (e.g., HPLC-UV).
- The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability of Angiolam A

Assessing the stability of **Angiolam A** under various environmental conditions is critical to ensure its safety, efficacy, and to determine its shelf-life.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish degradation pathways.

Methodology

Angiolam A is subjected to stress conditions, including:

- Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.
- Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.
- Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
- Thermal Stress: e.g., heating the solid drug at a high temperature.
- Photostability: Exposing the drug to UV and visible light.

Samples are analyzed at various time points using a stability-indicating HPLC method to quantify the remaining **Angiolam A** and to detect degradation products.

Long-Term Stability Studies

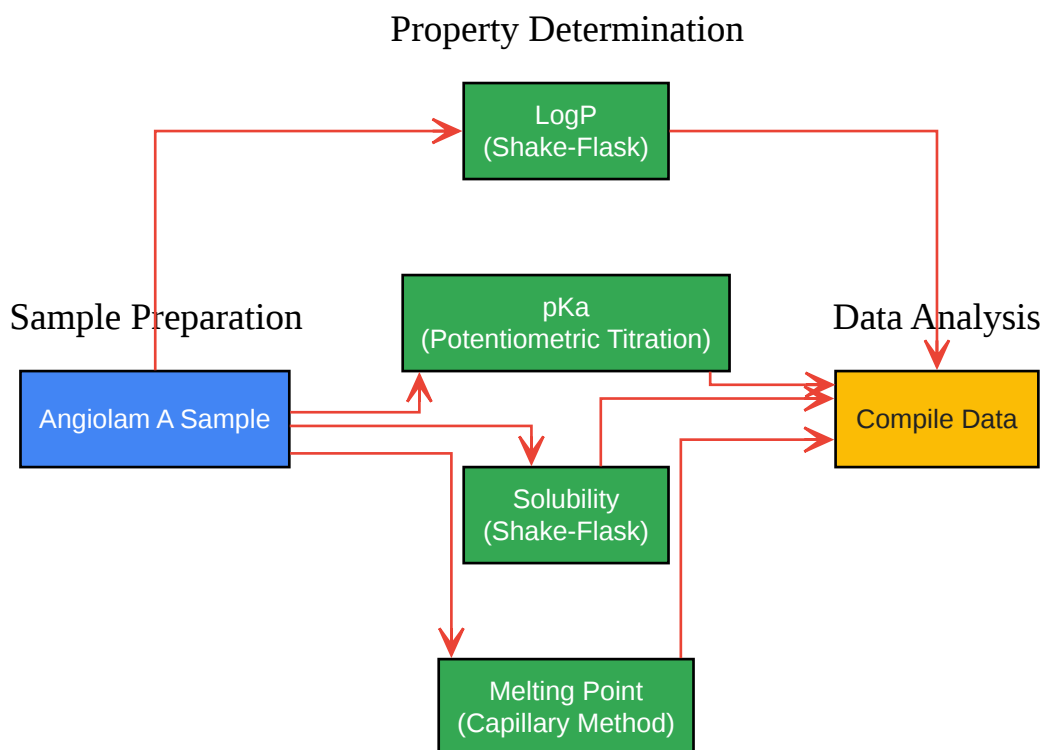
Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.

Methodology

- At least three batches of **Angiolam A** are stored in its intended container closure system.
- The batches are stored at recommended long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
- Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and tested for appearance, purity, and potency.

Visualizations

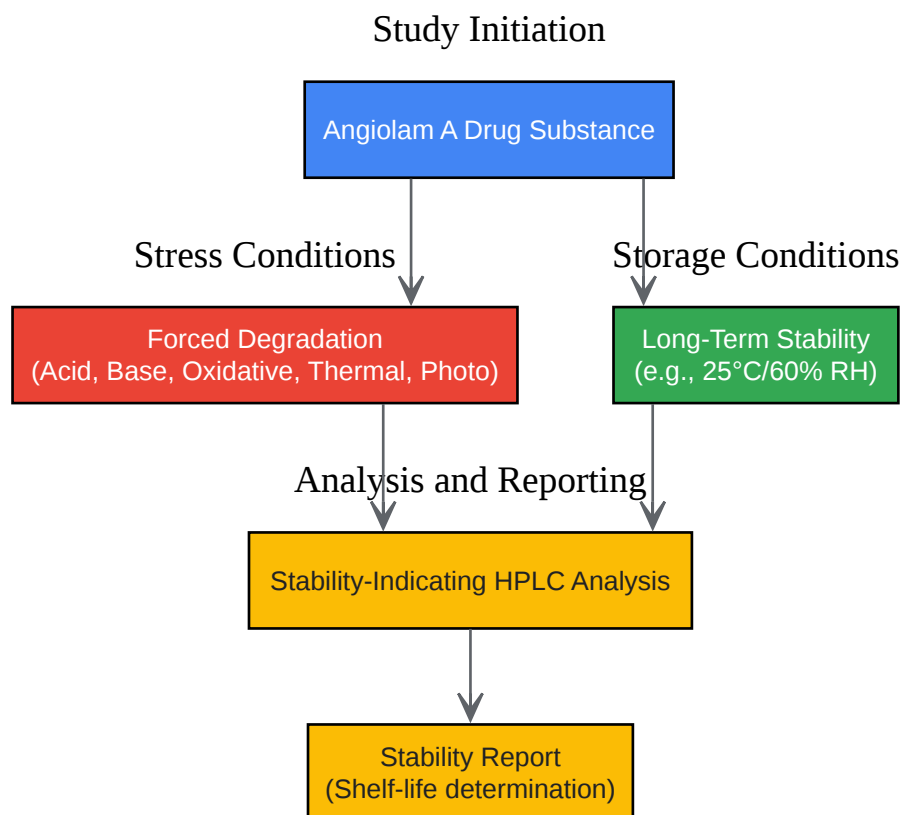
Experimental Workflow for Physicochemical Characterization



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Caption: Workflow for the experimental determination of key physicochemical properties of **Angiolam A**.

Stability Testing Workflow



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Caption: A comprehensive workflow for conducting forced degradation and long-term stability studies of **Angiolam A**.

Conclusion

While **Angiolam A** presents a promising scaffold as an antibiotic, a comprehensive understanding of its physicochemical properties and stability is paramount for its successful development. This guide has summarized the currently available data and provided a clear roadmap of standard experimental protocols to fully characterize this molecule. The systematic application of these methodologies will generate the critical data needed to support formulation development, regulatory filings, and ultimately, the clinical application of **Angiolam A**.

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